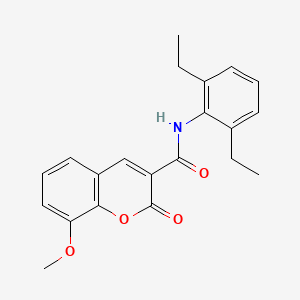

N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-13-8-6-9-14(5-2)18(13)22-20(23)16-12-15-10-7-11-17(25-3)19(15)26-21(16)24/h6-12H,4-5H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKTQGTIXZVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as alachlor are known to target the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes

Mode of Action

Similar compounds like alachlor inhibit the extension of VLCFAs. This inhibition disrupts the normal growth and development of plants, making it an effective herbicide. It’s possible that N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide operates in a similar manner, but more research is needed to confirm this.

Biochemical Pathways

Similar compounds like alachlor are known to affect the biosynthesis of VLCFAs. This disruption can lead to a variety of downstream effects, including inhibited growth and development in plants. It’s possible that this compound affects similar pathways, but more research is needed to confirm this.

Result of Action

Similar compounds like alachlor are known to inhibit the growth and development of plants by disrupting the biosynthesis of VLCFAs. It’s possible that this compound has similar effects, but more research is needed to confirm this.

Action Environment

Similar compounds like alachlor are known to be persistent in the environment, with residues detected in soil, water, and organisms. Microbial biodegradation is a main method of removal of alachlor in the natural environment. It’s possible that environmental factors have a similar influence on this compound, but more research is needed to confirm this.

Biological Activity

N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article aims to provide an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.

The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a chromene core with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit significant cytotoxicity against various cancer cell lines. The biological activities of this compound can be summarized as follows:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on multidrug-resistant cancer cell lines. For instance, it has been observed to induce apoptosis through multiple pathways, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress .

- Mechanism of Action : The compound appears to affect cell cycle regulation and apoptosis signaling pathways. It has been reported to stimulate excessive reactive oxygen species (ROS) generation and collapse mitochondrial membrane potential, leading to cell cycle arrest and apoptosis induction .

- Antiproliferative Effects : this compound demonstrates antiproliferative effects across various cancer types, including leukemia and breast cancer .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects of chromene derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCRF-CEM | 15 | Induction of apoptosis via ROS |

| CEM/ADR5000 | 18 | Bypassing P-glycoprotein resistance |

| MCF7 | 12 | Cell cycle arrest in G2/M phase |

Study 2: In Vivo Efficacy

Another significant study utilized zebrafish xenograft models to evaluate the in vivo efficacy of this compound. Results demonstrated substantial tumor reduction in treated groups compared to controls, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide :

A. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Structure : Coumarin core with a 4-sulfamoylphenyl carboxamide group.

- Synthesis: Prepared via two methods: Method A: Condensation of 3-carboxycoumarin with 4-sulfamoylaniline in acetic acid (86% yield). Method B: Hydrolysis of an iminochromene precursor in dioxane/HCl (melting point >300°C).

- Key Properties :

- The sulfamoyl group confers polarity, enabling hydrogen bonding and improving solubility in polar solvents.

- High melting point (>300°C) suggests strong intermolecular interactions.

- Potential Applications: Sulfonamide groups are associated with antimicrobial or enzyme-inhibitory activity, which may extend to this compound.

B. Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide)

- Structure : Acetamide backbone with 2,6-diethylphenyl and chloro/butoxymethyl substituents.

- Use : Herbicide targeting weed cell division.

- Key Properties :

- Lipophilic 2,6-diethylphenyl group enhances soil adsorption and persistence.

- Chloro and butoxymethyl groups contribute to phytotoxicity.

- Contrast with Target Compound :

- Butachlor’s acetamide structure lacks the coumarin ring, which in the target compound may confer antioxidant or anticoagulant activity.

Data Table: Structural and Functional Comparison

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-diethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with a substituted aniline. For example:

- Step 1: React 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride.

- Step 2: Condense the acid chloride with 2,6-diethylaniline in the presence of a base (e.g., triethylamine) and anhydrous DMF as a solvent .

- Purification: Use flash column chromatography on silica gel, followed by recrystallization from acetone or ethanol to obtain high-purity crystals suitable for X-ray diffraction .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- 1H/13C NMR: Assign proton environments (e.g., aromatic methoxy groups at δ ~3.8–4.0 ppm) and carbonyl signals (δ ~160–170 ppm) .

- HRMS: Confirm molecular weight (e.g., calculated [M+H]+ for C22H23NO4: 366.1705; observed: 366.1702) .

- X-ray crystallography: Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial assays: Use microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent optimization: Replace DMF with THF or dichloromethane to reduce side reactions.

- Catalyst screening: Test Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to enhance coupling efficiency .

- Ultrasound irradiation: Apply sonochemical methods to reduce reaction time (e.g., from 24 h to 6 h) and improve yield by 15–20% .

Table 1: Yield optimization under varying conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, K2CO3, 80°C | 68 | 95 | |

| THF, ZnCl2, 60°C | 82 | 98 | |

| Ultrasound, DCM | 85 | 97 |

Q. How do researchers address discrepancies in biological activity data across studies?

- Reproducibility checks: Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .

- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that may explain inconsistent results .

- Structural analogs: Compare activity with derivatives (e.g., replacing diethylphenyl with nitrophenyl groups) to isolate pharmacophore contributions .

Q. What computational strategies predict target interactions and binding modes?

- Molecular docking: Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, topoisomerase II). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carboxamide group .

- MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .

Q. How can crystallization challenges be resolved for X-ray diffraction studies?

- Solvent screening: Test mixed solvents (e.g., acetone/hexane) to obtain diffraction-quality crystals.

- Cryoprotection: Soak crystals in glycerol-containing cryoprotectant before flash-freezing in liquid nitrogen .

- Twinned data: Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .

Methodological Considerations

Data Contradiction Analysis Example:

If antimicrobial assays show variable MIC values, consider:

- Strain variability: Test across multiple clinical isolates.

- Synergistic effects: Combine with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.